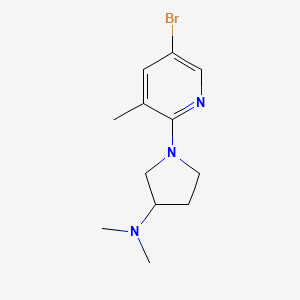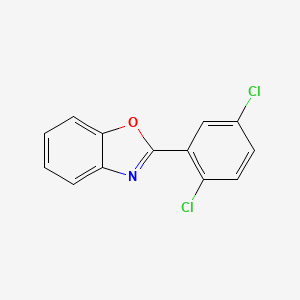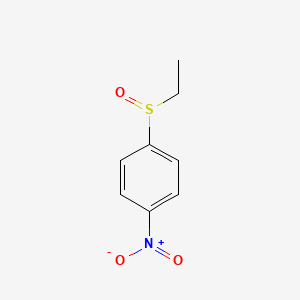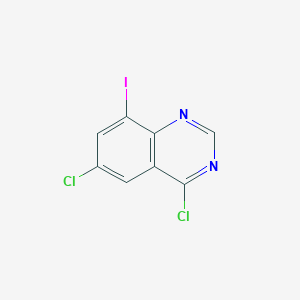
1-(1-benzothiophen-3-yl)ethan-1-ol
Overview
Description
1-(1-benzothiophen-3-yl)ethan-1-ol is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with an ethanol group attached to the third carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-benzothiophen-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of o-alkynylthioanisoles under specific conditions . Another method includes the use of coupling reactions and electrophilic cyclization reactions . These reactions typically require catalysts such as palladium or copper and are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale coupling reactions using advanced catalytic systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1-benzothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
1-(1-benzothiophen-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism by which 1-(1-benzothiophen-3-yl)ethan-1-ol exerts its effects is primarily through its interaction with biological targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It is also known to act as an antioxidant, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the ethanol group.
Thiophene: A simpler structure with just the thiophene ring.
Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene core.
Uniqueness: 1-(1-benzothiophen-3-yl)ethan-1-ol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3 |
InChI Key |
KZOMPPGAMFPYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8741526.png)





![4-{2-[Di(propan-2-yl)amino]ethoxy}-3-methoxyaniline](/img/structure/B8741569.png)



![2-(Methoxymethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8741609.png)

